Sodium pentane-1-sulfonate hydrate
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Overview
Description
Sodium pentane-1-sulfonate hydrate is a chemical compound with the molecular formula C5H11NaO3S·H2O. It is commonly used as an ion-pairing reagent in high-performance liquid chromatography (HPLC) and as a surfactant in various chemical processes. This compound is known for its ability to enhance the separation of organic compounds, peptides, and proteins in analytical chemistry .
Mechanism of Action
Target of Action
Sodium pentane-1-sulfonate hydrate is primarily used as an ion-pairing agent in chromatographic mobile phase .
Mode of Action
As an ion-pairing agent, this compound forms ion pairs with the analyte of interest, thereby modifying the analyte’s solubility and interaction with the stationary phase in HPLC . This interaction helps to improve the separation of compounds in the mobile phase, enhancing the resolution of the chromatographic analysis .
Biochemical Pathways
Its primary role is in the field of analytical chemistry, where it is used to facilitate the separation and analysis of various organic compounds, metabolites, peptides, and proteins in HPLC .
Result of Action
The primary result of this compound’s action is the improved resolution of compounds in HPLC analysis . By forming ion pairs with the analyte, it modifies the analyte’s interaction with the stationary phase, facilitating better separation and clearer results in the chromatogram .
Action Environment
The efficacy and stability of this compound as an ion-pairing agent can be influenced by various environmental factors. These include the pH of the solution, the temperature, and the composition of the mobile phase in HPLC . Proper storage conditions, such as maintaining an inert atmosphere and room temperature, are also important for preserving its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium pentane-1-sulfonate hydrate can be synthesized through the sulfonation of pentane followed by neutralization with sodium hydroxide. The general reaction involves the following steps:
Sulfonation: Pentane is reacted with sulfur trioxide (SO3) to form pentane-1-sulfonic acid.
Neutralization: The resulting pentane-1-sulfonic acid is then neutralized with sodium hydroxide (NaOH) to form sodium pentane-1-sulfonate.
Hydration: The final product is obtained by crystallizing the sodium pentane-1-sulfonate in the presence of water to form the hydrate.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors and continuous neutralization processes. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The compound is then purified through crystallization and drying processes .
Chemical Reactions Analysis
Types of Reactions: Sodium pentane-1-sulfonate hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form sulfinate derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form different sulfonate esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include alcohols and amines.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfinate derivatives.
Substitution: Sulfonate esters.
Scientific Research Applications
Sodium pentane-1-sulfonate hydrate has a wide range of applications in scientific research, including:
Chemistry: Used as an ion-pairing reagent in HPLC for the separation and analysis of organic compounds, peptides, and proteins.
Biology: Utilized in the study of protein-ligand interactions and protein folding.
Medicine: Employed in the analysis of pharmaceutical products and metabolites.
Comparison with Similar Compounds
Sodium hexanesulfonate: Similar in structure but with a longer carbon chain.
Sodium octanesulfonate: Also similar but with an even longer carbon chain.
Sodium butanesulfonate: Similar but with a shorter carbon chain.
Comparison: Sodium pentane-1-sulfonate hydrate is unique due to its optimal carbon chain length, which provides a balance between hydrophobicity and solubility. This makes it particularly effective as an ion-pairing reagent in HPLC compared to its shorter or longer chain analogs .
Properties
CAS No. |
207605-40-1 |
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Molecular Formula |
C5H14NaO4S |
Molecular Weight |
193.22 g/mol |
IUPAC Name |
sodium;pentane-1-sulfonate;hydrate |
InChI |
InChI=1S/C5H12O3S.Na.H2O/c1-2-3-4-5-9(6,7)8;;/h2-5H2,1H3,(H,6,7,8);;1H2 |
InChI Key |
YIPQMWQDUUCXLX-UHFFFAOYSA-N |
SMILES |
CCCCCS(=O)(=O)[O-].O.[Na+] |
Isomeric SMILES |
CCCCCS(=O)(=O)[O-].O.[Na+] |
Canonical SMILES |
CCCCCS(=O)(=O)O.O.[Na] |
Pictograms |
Irritant |
Synonyms |
1-Pentanesulfonic Acid Sodium Salt Monohydrate; 1-Pentanesulfonic Acid Sodium Salt Hydrate (1:1:1) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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